molecular formula C12H15Cl2F3N4 B1402599 7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride CAS No. 1361114-75-1

7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride

Cat. No. B1402599
M. Wt: 343.17 g/mol
InChI Key: CDHCEGSBHQQLAR-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . One of the most common structures in their structure is the piperidine cycle .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Kinase Inhibition

A key application of imidazo[1,2-a]pyrimidine derivatives, including structures similar to 7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride, is in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. These compounds are crucial for the development of treatments for inflammation as they inhibit the release of proinflammatory cytokines by selectively binding to the ATP pocket of p38 MAP kinase, showing improved activity and selectivity over other kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic Scaffold Utilization

The imidazo[1,2-a]pyrimidine scaffold, part of the chemical structure , is widely used in the synthesis of compounds with potential biological activities. This scaffold's versatility allows for applications ranging from biological activities to secondary applications like corrosion inhibition (Kobak & Akkurt, 2022). Additionally, pyrimidine derivatives are recognized for their roles in creating optical sensors and exhibit a range of biological and medicinal applications due to their ability to form coordination and hydrogen bonds (Jindal & Kaur, 2021).

Antibacterial Research

Imidazo[1,2-a]pyrimidine derivatives are also investigated for their antibacterial properties, addressing the critical issue of multi-drug resistant bacterial infections. While the majority of research focuses on the broader class of fused pyridines, specific imidazo[1,2-a]pyrimidine compounds have been highlighted for their potential in developing novel antibacterial agents with reduced side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving these methods and exploring new applications for piperidine derivatives.

properties

IUPAC Name

7-piperidin-2-yl-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-7-9(8-3-1-2-4-16-8)18-11-17-5-6-19(10)11;;/h5-8,16H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHCEGSBHQQLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=NC=CN3C(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride
Reactant of Route 2
7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride
Reactant of Route 3
7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride
Reactant of Route 4
7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride
Reactant of Route 5
7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride
Reactant of Route 6
7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride

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